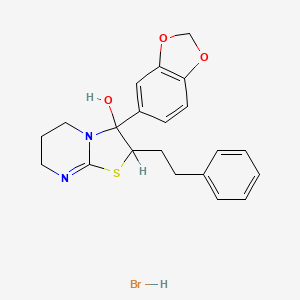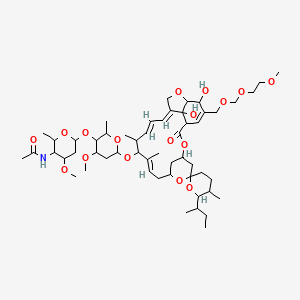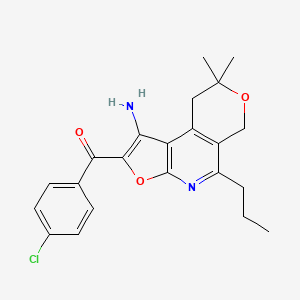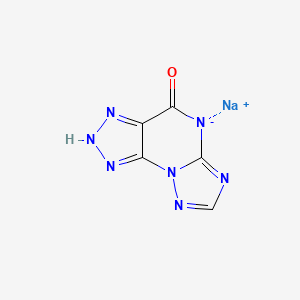
N-(3-Hydroxy-4-((2-nitrophenyl)azo)-1-oxo-2(1H)-isoquinolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydroxy group, a nitrophenyl azo group, and an isoquinolyl benzamide moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Isochinolinkernes. Dies wird gefolgt von der Einführung der Hydroxygruppe und der Nitrophenylazogruppe durch eine Reihe von Reaktionen, einschließlich Nitrierung, Reduktion und Azokupplung. Der letzte Schritt beinhaltet die Bildung der Benzamid-Einheit durch eine Amidbindungsbildungsreaktion.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Herstellung dieser Verbindung die Verwendung von großtechnischen Reaktoren und optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren kann Schritte wie Lösungsmittelextraktion, Kristallisation und Reinigung durch chromatographische Techniken umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Nitrogruppe kann zu einem Amin reduziert werden.
Substitution: Die Azogruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um Selektivität und Ausbeute zu gewährleisten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation der Hydroxygruppe zu einem Keton führen, während die Reduktion der Nitrogruppe ein Amin-Derivat erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen und als Reagenz in der analytischen Chemie verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydroxy- und Nitrophenylazogruppen spielen eine entscheidende Rolle für seine biologische Aktivität, wobei sie möglicherweise mit Enzymen und Rezeptoren im Körper interagieren. Die genauen Signalwege und Zielstrukturen werden noch untersucht, aber es wird vermutet, dass die Verbindung verschiedene biochemische Prozesse modulieren kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE
- N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZOIC ACID
- N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]ANILINE
Einzigartigkeit
N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
85968-49-6 |
|---|---|
Molekularformel |
C22H15N5O5 |
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
N-[1-hydroxy-4-[(2-nitrophenyl)diazenyl]-3-oxoisoquinolin-2-yl]benzamide |
InChI |
InChI=1S/C22H15N5O5/c28-20(14-8-2-1-3-9-14)25-26-21(29)16-11-5-4-10-15(16)19(22(26)30)24-23-17-12-6-7-13-18(17)27(31)32/h1-13,29H,(H,25,28) |
InChI-Schlüssel |
KUWMZMZXXGEEHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=C3C=CC=CC3=C(C2=O)N=NC4=CC=CC=C4[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)













